4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
4-(2-methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-17-7-5-9-4-6-13-12-8-10(14(15)16)2-3-11(9)12/h2-3,8-9,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWPADVMZZFNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCNC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the nitration of 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 4-(2-Methoxyethyl)-7-amino-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroquinoline Derivatives
Structural and Functional Group Variations
The biological and catalytic activities of THQ derivatives depend on substituent type, position, and electronic properties. Below is a comparative analysis of 4-ME-7-NO2-THQ with key analogues:
Table 1: Key Tetrahydroquinoline Derivatives and Their Properties
Substituent Position and Electronic Effects
- Nitro Group at 7-Position: In 7-nitro-THQ (without 4-substituents), the electron-withdrawing nitro group enhances catalytic performance in ODH reactions (87% conversion, 99% selectivity) . The nitro group likely stabilizes transition states via resonance effects. In 4-ME-7-NO2-THQ, the 7-nitro group may similarly enhance catalytic or biological activity, while the 4-(2-methoxyethyl) group introduces steric and electronic modifications.
- 4-Position Substituents: 4-Biphenyl-THQ: Bulky biphenyl groups may hinder catalytic activity but improve binding affinity in pharmaceutical contexts .
Pharmacological and Catalytic Performance
- Analgesic Activity : 2-Methyl-5-hydroxy-THQ exhibits 1/8 the potency of morphine, highlighting the importance of hydroxyl and methyl groups at positions 2 and 5 .
- Catalytic Activity: 7-Nitro-THQ’s high selectivity in ODH reactions suggests nitro groups at the 7-position are advantageous for catalysis. 4-ME-7-NO2-THQ’s methoxyethyl substituent may further tune substrate interactions or reaction pathways .
- Anticancer Potential: THQ sulfonamide derivatives (e.g., tubulin polymerization inhibitors) show that substituents like sulfonamides at the 7-position enhance anticancer activity . While 4-ME-7-NO2-THQ lacks a sulfonamide group, its nitro substituent may confer redox-modulating properties.
Biological Activity
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline is a compound belonging to the class of tetrahydroquinolines, known for their diverse biological activities. This compound features a methoxyethyl group at the 4-position and a nitro group at the 7-position of the quinoline ring. Its molecular formula is , which contributes to its unique chemical and biological properties. Research has indicated its potential applications in medicinal chemistry, particularly as an anti-cancer agent and for its anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The structural features of 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline enhance its reactivity and biological activity. The presence of the nitro group is believed to facilitate interactions with various cellular targets, influencing pathways involved in cancer progression and inflammation.
Anti-Cancer Activity
Research has demonstrated that 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline exhibits significant anti-cancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted its ability to act as a potent inhibitor of LPS-induced NF-κB transcriptional activity, which is crucial in cancer cell survival and proliferation . The compound's cytotoxic effects were observed across multiple human cancer cell lines including NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, and HCT 15 .
Anti-Inflammatory Properties
The compound also exhibits anti-inflammatory effects by modulating signaling pathways associated with inflammation. Its ability to inhibit NF-κB activity suggests that it can reduce the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
In addition to its anti-cancer and anti-inflammatory properties, 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline has shown antimicrobial activity. This aspect is particularly relevant given the increasing resistance of pathogens to conventional antibiotics. The compound's structural characteristics allow it to interact with microbial targets effectively.
The mechanism by which 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline exerts its biological effects involves several pathways:
- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Enzyme Interaction : The compound may interact with enzymes involved in cell growth and inflammation modulation.
- Signaling Pathway Modulation : By inhibiting NF-κB transcriptional activity, it influences various downstream signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | Methyl substitution at position 1 | Anti-cancer properties |
| 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | Trifluoromethyl group at position 7 | Antimicrobial activity |
| 1,2,3,4-Tetrahydroquinoline | Base structure without modifications | General pharmacological interest |
The unique combination of the methoxyethyl side chain and the nitro group in 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline distinguishes it from other tetrahydroquinoline derivatives. This configuration enhances its reactivity and biological activity compared to its analogs.
Case Studies
Several studies have evaluated the biological activities of this compound:
- In Vitro Studies : A series of synthesized derivatives were tested for their cytotoxicity against human cancer cell lines. Among these derivatives, compounds similar to 4-(2-Methoxyethyl)-7-nitro showed promising results in inhibiting cancer cell growth significantly more than reference compounds .
- Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that it effectively reduced levels of inflammatory markers in vitro by inhibiting NF-κB activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
